molecular formula C12H21N5O2 B1682056 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol CAS No. 127390-77-6

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

Cat. No. B1682056
CAS RN: 127390-77-6
M. Wt: 267.33 g/mol
InChI Key: NERMEVBNTXXDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UCB-11056 is a chemical compound known for its role as a modulator of cyclic adenosine monophosphate (cAMP) generation. It has been studied for its potential nootropic effects, which are cognitive-enhancing properties. UCB-11056 can rapidly increase cAMP levels in the brain, making it a compound of interest in neurochemical research .

Scientific Research Applications

UCB-11056 has a wide range of applications in scientific research:

    Chemistry: It is used to study the modulation of cAMP levels and its effects on various biochemical pathways.

    Biology: Researchers use UCB-11056 to investigate its impact on cellular signaling and brain function.

    Medicine: The compound’s potential nootropic effects make it a candidate for studying cognitive enhancement and neuroprotection.

    Industry: UCB-11056 can be used in the development of new pharmaceuticals targeting neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UCB-11056 involves multiple steps, starting with the preparation of the core structure, which is a triazine ring. The general synthetic route includes:

    Formation of the Triazine Ring: This is typically achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution Reactions: The triazine ring undergoes substitution reactions with various nucleophiles to introduce functional groups such as morpholine and propyl groups.

    Final Assembly:

Industrial Production Methods

Industrial production of UCB-11056 would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as crystallization or chromatography are used to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

UCB-11056 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its activity.

    Substitution: The compound can participate in substitution reactions, particularly at the triazine ring, where different nucleophiles can replace existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups, potentially enhancing or modifying the compound’s biological activity.

Mechanism of Action

UCB-11056 exerts its effects by modulating the generation of cyclic adenosine monophosphate (cAMP). It does not directly stimulate cAMP formation but potentiates the formation induced by other stimuli. This modulation occurs through interactions with specific molecular targets and pathways involved in cAMP synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

    Rolipram: Another compound that modulates cAMP levels but through inhibition of phosphodiesterase-4.

    Forskolin: Directly stimulates adenylate cyclase to increase cAMP levels.

    Theophylline: Inhibits phosphodiesterase, leading to increased cAMP levels.

Uniqueness of UCB-11056

UCB-11056 is unique in its ability to potentiate cAMP formation without directly stimulating it. This property differentiates it from other compounds like forskolin and theophylline, which have direct actions on cAMP synthesis or degradation pathways .

properties

IUPAC Name

2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-2-3-10-14-11(13-4-7-18)16-12(15-10)17-5-8-19-9-6-17/h18H,2-9H2,1H3,(H,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERMEVBNTXXDNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC(=N1)N2CCOCC2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60155545
Record name 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

127390-77-6
Record name 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127390776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60155545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name UCB-11056
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6BC50P47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10.83 g (0.05 mole) of 2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol and 15.15 g (0.15 mole) of N-methylmorpholine are mixed in 100 ml of dioxane. The mixture is heated under reflux for 20 hours; it is then cooled and the dioxane is removed under reduced pressure. The residue is dissolved in 200 ml of ethyl acetate. The solution is washed twice with 50 ml of water, dried over sodium sulfate and concentrated. The product crystallizes during the evaporation. 9.23 g of 2-[(4-morpholino-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol identical to the product obtained above are obtained.
Name
2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol
Quantity
10.83 g
Type
reactant
Reaction Step One
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Reactant of Route 2
Reactant of Route 2
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Reactant of Route 3
Reactant of Route 3
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Reactant of Route 4
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Reactant of Route 5
Reactant of Route 5
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol
Reactant of Route 6
Reactant of Route 6
2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.